molecular formula C19H21N5O3 B10867761 3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one

3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B10867761
M. Wt: 367.4 g/mol
InChI Key: HUWRCUNUJGTRDU-UHFFFAOYSA-N
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Description

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is a complex organic compound featuring a pyrimidine ring fused with an imidazo[1,5-b]isoquinoline structure. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the formation of the imidazo[1,5-b]isoquinoline core. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE involves its interaction with specific molecular targets. It is known to bind to DNA, causing disruption in the replication process, which is crucial for its anticancer properties. Additionally, it may inhibit certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-7,8-DIMETHOXY-10,10A-DIHYDROIMIDAZO[1,5-B]ISOQUINOLIN-1(5H)-ONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

(3Z)-3-(4,6-dimethylpyrimidin-2-yl)imino-7,8-dimethoxy-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C19H21N5O3/c1-10-5-11(2)21-18(20-10)23-19-22-17(25)14-6-12-7-15(26-3)16(27-4)8-13(12)9-24(14)19/h5,7-8,14H,6,9H2,1-4H3,(H,20,21,22,23,25)

InChI Key

HUWRCUNUJGTRDU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C\2/NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C2NC(=O)C3N2CC4=CC(=C(C=C4C3)OC)OC)C

Origin of Product

United States

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